molecular formula C10H11F3N2O2 B7978975 3-Amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide

3-Amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide

Cat. No.: B7978975
M. Wt: 248.20 g/mol
InChI Key: HZKQOVRADACTST-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the 4-position, an amino group at the 3-position, and a dimethylamino substituent on the amide nitrogen.

Properties

IUPAC Name

3-amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-15(2)9(16)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKQOVRADACTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction, followed by the formation of the benzamide core via an amide coupling reaction. The amino group is then introduced through a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamides, while reduction can regenerate the original amino compound.

Scientific Research Applications

3-Amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 3-Amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-p-Tolyl-4-(trifluoromethoxy)benzamide (Compound 16)
  • Substituents: Lacks the 3-amino and N,N-dimethyl groups; instead, it has a p-tolyl group attached to the amide nitrogen.
  • Biological Activity: Exhibited 38% cell survival in cytotoxicity assays and anti-echinococcal efficacy in vitro .
  • The p-tolyl group may increase lipophilicity, affecting membrane permeability.
VU0543336
  • Structure : N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide .
  • Comparison: Shares the 4-trifluoromethoxy group but replaces the dimethylamino and 3-amino groups with a bulky trifluorohydroxypropyl chain.
  • Implications : The hydroxy and trifluoromethyl groups may enhance solubility but introduce steric hindrance, limiting binding to compact active sites.
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
  • Substituents : Methoxy at the 4-position and a chloro-methylphenyl group on the amide nitrogen .
  • Key Contrast: The methoxy group is less electron-withdrawing than trifluoromethoxy, reducing metabolic stability. The chloro substituent may increase toxicity risks compared to dimethylamino.

Physicochemical Properties

Property 3-Amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide N-p-Tolyl-4-(trifluoromethoxy)benzamide VU0543336
logP (Estimated) ~2.5–3.0 (moderate lipophilicity) ~3.5–4.0 (higher lipophilicity) ~2.0–2.5 (polar hydroxy group)
Solubility Moderate (dimethylamino enhances aqueous solubility) Low (p-tolyl reduces solubility) Moderate (hydroxy group aids solubility)
Metabolic Stability High (trifluoromethoxy resists oxidation) Moderate Moderate (hydroxy group may undergo conjugation)
Anti-Echinococcal Efficacy
  • N-p-Tolyl-4-(trifluoromethoxy)benzamide (Compound 16): Demonstrated 38% survival in HepG2 cells and substantial anti-echinococcal activity, suggesting that the trifluoromethoxy group contributes to target engagement .
Cytotoxicity
  • Compound 16’s cytotoxicity (38% survival) highlights the trade-off between potency and safety. The dimethylamino group in the target compound may reduce toxicity by avoiding metabolic activation pathways associated with p-tolyl groups .
Enzyme Inhibition Potential
  • Analogous benzamides like CI-994 () inhibit histone deacetylases (HDACs). The target compound’s amino and trifluoromethoxy groups could similarly modulate enzyme activity, though this requires experimental validation.

Biological Activity

3-Amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12F3N2O\text{C}_10\text{H}_{12}\text{F}_3\text{N}_2\text{O}

This compound features a trifluoromethoxy group, which significantly influences its biological activity by enhancing lipophilicity and molecular interactions with biological targets.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against filoviruses such as Ebola and Marburg. For instance, a set of substituted benzamides demonstrated significant inhibition of viral entry in Vero cells, with EC50 values reported below 10 μM for effective compounds . This suggests that the trifluoromethoxy group may enhance the binding affinity to viral proteins.

Anticancer Activity

Benzamide derivatives have been explored for their anticancer potential. The presence of the trifluoromethoxy group may contribute to the modulation of various signaling pathways involved in cancer cell proliferation and apoptosis. For example, studies have shown that similar compounds can inhibit key enzymes involved in cancer metabolism, leading to reduced cell viability in various cancer cell lines .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for viral replication or cancer cell survival.
  • Receptor Modulation : It can interact with cellular receptors, altering downstream signaling pathways associated with cell growth and survival.

Case Study: Antiviral Efficacy

In a study focused on the antiviral efficacy of benzamide derivatives, compounds including this compound were evaluated for their ability to inhibit the entry of Ebola virus. The results indicated that certain structural modifications significantly enhanced antiviral activity, highlighting the importance of the trifluoromethoxy group in improving potency against viral targets .

Table: Summary of Biological Activities

Activity Observed Effects Reference
AntiviralInhibition of Ebola and Marburg viruses
AnticancerReduced viability in cancer cell lines
Enzyme InhibitionTargeting metabolic pathways in cancer

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